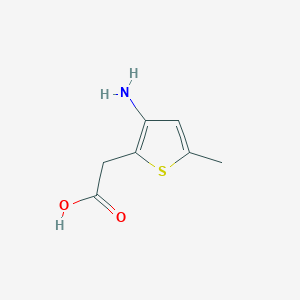

2-(3-Amino-5-methylthiophen-2-YL)acetic acid

Description

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(3-amino-5-methylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C7H9NO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3,8H2,1H3,(H,9,10) |

InChI Key |

HUSHERNRAABVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation generally involves:

- Construction or functionalization of the thiophene ring with methyl and amino substituents.

- Introduction of the acetic acid side chain at the 2-position.

- Conversion of intermediates to the final amino acid form.

Synthesis via Reduction of Oxime Precursors

A notable method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids to the corresponding 2-amino-3-(heteroaryl)propanoic acids, which includes the target compound.

Procedure Summary:

- Starting from 3-(heteroaryl)-2-(hydroxyimino)propanoic acid dissolved in formic acid.

- Catalytic iron dust is added at 50 °C.

- Zinc dust is gradually added to maintain the temperature and reduce the oxime to an amino acid.

- The product this compound is obtained in good yield (~77%) with melting point 232–234 °C.

This method is efficient for preparing amino acids with heteroaryl substituents and is supported by elemental analysis and IR/NMR characterization.

Preparation from 3-Amino-4-methylthiophene Carboxylate Derivatives

Another approach involves preparing key intermediates such as methyl 3-amino-4-methylthiophene-2-carboxylate, followed by conversion to the amino acid.

- Methyl 3-amino-4-methylthiophene-2-carboxylate is refluxed with hydrazine monohydrate in absolute ethanol at 80 °C.

- The reaction proceeds over ~80 hours under reflux with constant stirring.

- The intermediate 3-amino-4-methylthiophene-2-carbohydrazide precipitates upon cooling and is isolated by filtration in ~74% yield.

This intermediate can be further elaborated to the target amino acid through subsequent synthetic steps, including hydrolysis and functional group transformations.

Thiophene Ring Functionalization and Side Chain Introduction

The thiophene ring can be functionalized via:

- Electrophilic substitution reactions such as chlorination with N-chlorosuccinimide in acetic acid at room temperature to introduce halogen substituents, which can be further transformed.

- Esterification of 2-(thiophen-3-yl)acetic acid with ethanol and sulfuric acid under reflux for 24 hours to yield ethyl 2-(thiophen-3-yl)acetate in high yield (~97%).

- Conversion of esters to acids or other derivatives via hydrolysis or amidation.

These transformations provide versatile intermediates for further functionalization toward the amino acid.

Detailed Reaction Conditions and Yields

Mechanistic and Synthetic Insights

- The reduction of oximes to amino acids using iron and zinc dust in acidic media is a well-established method that preserves the heteroaryl substituents while converting the oxime functionality to the amino group.

- The prolonged reflux with hydrazine monohydrate enables selective conversion of esters to carbohydrazides, which serve as versatile intermediates for subsequent transformations.

- Esterification under acidic reflux conditions provides high yields of esters, which can be hydrolyzed or converted to other functional groups as required.

- Electrophilic halogenation on the thiophene ring allows introduction of reactive sites for further substitution or cross-coupling reactions.

Summary of Research Findings and Practical Considerations

- The reduction of oxime precursors in the presence of iron and zinc dust in formic acid is an effective, scalable, and relatively mild method to prepare this compound with good yield and purity.

- The preparation of key intermediates such as methyl 3-amino-4-methylthiophene-2-carboxylate and its carbohydrazide derivative is crucial for synthetic flexibility and can be achieved with high efficiency.

- Esterification and halogenation reactions on thiophene derivatives provide functional handles for constructing the acetic acid side chain and introducing substituents, facilitating the synthesis of the target compound or its analogs.

- Reaction times and conditions (e.g., reflux duration, temperature, reagent equivalents) are critical parameters influencing yield and purity, as demonstrated in the referenced procedures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methylthiophen-2-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(3-Amino-5-methylthiophen-2-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methylthiophen-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(3-Amino-5-methylthiophen-2-YL)acetic acid and analogous compounds:

Electronic and Reactivity Differences

- Amino vs. Methyl/Bromo Substituents: The amino group in the target compound is electron-donating, which increases the electron density of the thiophene ring and may lower the acidity of the acetic acid group compared to electron-withdrawing substituents like bromo (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) .

- Hydrogen Bonding: The carboxylic acid group in this compound likely forms centrosymmetric hydrogen-bonded dimers, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, which adopts an R₂²(8) hydrogen-bonding motif .

- Solubility: The amino group enhances aqueous solubility compared to non-polar methyl substituents (e.g., in 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid) .

Research Findings and Challenges

- Crystallography : Substituent positions significantly affect crystal packing. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid shows a dihedral angle of 78.15° between the phenyl ring and acetic acid group, a feature that may vary in the target compound .

- Contradictions : describes thiol-disulfide exchange for synthesizing thiadiazole derivatives, which contrasts with the bromination methods used for phenylacetic acids .

Biological Activity

2-(3-Amino-5-methylthiophen-2-YL)acetic acid is a compound that has garnered interest in pharmacological research due to its unique structural features, which include an amino group and a thiophene ring. This article delves into its biological activity, potential applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molar Mass : 171.22 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Slightly soluble in water; more soluble in organic solvents

The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity, making it a candidate for various biological interactions.

Research indicates that the biological activity of this compound may involve interactions with specific biological receptors and enzymes. The thiophene moiety enhances lipophilicity, potentially facilitating membrane penetration and subsequent bioactivity.

Synthesis and Evaluation

Several synthetic routes have been proposed for this compound. A notable study highlighted the synthesis of related compounds, revealing insights into their pharmacological profiles:

Interaction Studies

Interaction studies using molecular docking techniques indicate that this compound may bind effectively to targets involved in inflammatory pathways. These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(5-methylthiophen-2-yl)acetic acid | CHNOS | Different positioning of amino group |

| 3-Amino-2-(5-methylthiophen-2-yl)propanoic acid | CHNOS | Propanoic acid structure provides additional carbon |

| 4-Amino-thiophene acetic acid | CHNOS | Lacks methyl group at position 5 |

The unique substitution pattern on the thiophene ring of this compound may lead to distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.